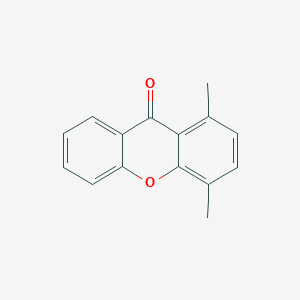

1,4-Dimethylxanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1,4-dimethylxanthen-9-one |

InChI |

InChI=1S/C15H12O2/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3 |

InChI Key |

TWMXOFIXYNDQHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethylxanthen 9 One and Analogues

Strategic Approaches to the Construction of the 1,4-Dimethylxanthen-9-one Scaffold

The fundamental challenge in synthesizing this compound lies in the precise assembly of the tricyclic dibenzo-γ-pyrone system with the desired methylation pattern.

Achieving the specific 1,4-dimethyl substitution pattern on the xanthen-9-one framework requires highly controlled regioselective reactions. The synthesis of analogues, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA, a potent antitumor agent), provides insight into the strategies employed. A key approach involves the regioselective coupling of appropriately substituted precursors. For instance, the synthesis of DMXAA has been achieved through a process starting with the dibromination of 3,4-dimethylbenzoic acid, which is then coupled with 2-hydroxyphenylacetic acid, followed by a cyclodehydration step to form the xanthenone core. auckland.ac.nzresearchgate.net This highlights the importance of building the substitution pattern into the precursors before the final ring-closing reaction. The development of such regioselective methods is crucial for creating specific isomers and avoiding complex product mixtures. researchgate.net

The construction of the central pyrone ring of the xanthen-9-one scaffold is typically accomplished through cyclization reactions. Several classical and modern methods are available:

Grover, Shah, and Shah (GSS) Reaction : This classical method involves the condensation of a salicylic (B10762653) acid derivative with a phenol, heated with zinc chloride and phosphoryl chloride. rsc.orgup.pt For the synthesis to proceed directly to the xanthone (B1684191), the intermediate benzophenone (B1666685) must have a hydroxyl group ortho to the carbonyl group. rsc.org Modifications using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can lead to improved results. rsc.orgresearchgate.net

Cyclodehydration of 2,2'-Dihydroxybenzophenones : This is a common and effective route where a substituted 2,2'-dihydroxybenzophenone (B146640) undergoes acid-catalyzed intramolecular dehydration to form the xanthenone ring. researchgate.net

Tandem Coupling-Cyclization : A modern approach involves the coupling of arynes with salicylates. This one-pot procedure, often mediated by cesium fluoride, allows for the efficient construction of the xanthone scaffold from simple precursors. amazonaws.com

Oxidative Cyclization : Certain catecholphenol derivatives can undergo oxidative cyclization to yield xanthenone-related structures. bohrium.com This method often utilizes oxidizing agents like an alkaline solution of potassium ferricyanide (B76249) (K3[Fe(CN)6]). bohrium.com

Electrocyclization : Novel routes, such as the condensation of 2-methylchromone (B1594121) with cinnamaldehydes, can produce intermediates that undergo electrocyclization and subsequent oxidation in a one-pot synthesis to yield 1-aryl-9H-xanthen-9-ones. researchgate.net

Wessely–Moser Rearrangement : During the synthesis of complex xanthones, acid-catalyzed rearrangements like the Wessely–Moser rearrangement can occur, altering the substitution pattern on the final product. rsc.org

These varied cyclization strategies offer a versatile toolkit for chemists to construct the xanthen-9-one core, which can be adapted for the synthesis of this compound by using appropriately methylated starting materials.

Post-Synthetic Derivatization of the this compound Framework

Once the this compound scaffold is assembled, its chemical reactivity can be exploited to introduce additional functional groups, a process known as post-synthetic modification or derivatization. ontosight.aimdpi.com This allows for the fine-tuning of the molecule's properties for specific applications. The aromatic rings and the ketone group are primary sites for such modifications.

Diversification at positions other than the methyl-substituted carbons is key to developing a library of analogues. The synthesis of xanthenone-4-acetic acids is a prime example of this strategy. acs.org By introducing an acetic acid moiety at the C-4 position of a dimethylxanthenone core (as in 5,6-dimethylxanthenone-4-acetic acid), the biological properties of the parent molecule are significantly altered. researchgate.netacs.org Other potential modifications include electrophilic aromatic substitution reactions, where the existing methyl and carbonyl groups direct incoming electrophiles to specific positions on the aromatic rings. smolecule.com The hydroxyl group in hydroxy-dimethylxanthenone derivatives can also be a handle for further reactions, such as condensation with aldehydes or ketones. smolecule.com

The rigid, planar structure and potential for fluorescence make the xanthen-9-one moiety an attractive scaffold for the design of complex molecules like ligands and molecular probes. up.pt The xanthene core, a close relative of xanthen-9-one, is famously used in fluorescent dyes like rhodamines and fluorescein. up.pt By analogy, the this compound framework can serve as a key intermediate for fluorescent probes, where its photochemical properties can be tuned by post-synthetic derivatization. up.pt

Furthermore, the xanthene skeleton is used to build high-performance ligands for catalysis, such as Xantphos (B1684198), a bidentate phosphine (B1218219) ligand derived from 9,9-dimethylxanthene (B1361183). chemicalbook.comwikipedia.org Although the methyl groups in Xantphos are at the C-9 position, it demonstrates the utility of the dimethylxanthene backbone in coordination chemistry. The synthesis of phosphine-substituted 1,4-dimethylxanthen-9-ones could yield novel ligands with unique steric and electronic properties for applications in homogeneous catalysis.

Sustainable and Green Chemistry Aspects in 1,4-Dimethylxanthen-one Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. conicet.gov.ar The synthesis of xanthen-9-ones has benefited significantly from this shift, with numerous eco-friendly methods being developed. amazonaws.comscholarsresearchlibrary.com These approaches aim to reduce waste, avoid hazardous solvents, and use milder reaction conditions.

Key green strategies applicable to this compound synthesis include:

Use of Green Solvents : Performing reactions in water or other environmentally benign solvents instead of hazardous organic solvents. amazonaws.comnih.gov

Heterogeneous Catalysis : Employing reusable solid catalysts, such as TiO2-carbon nanotube (TiO2-CNT) nanocomposites or magnetic nanoparticles, which can be easily separated from the reaction mixture and recycled. conicet.gov.arnih.govresearchgate.net

Energy-Efficient Methods : Utilizing microwave irradiation or ultrasound assistance to shorten reaction times and reduce energy consumption. rsc.orgnih.gov

Multi-Component Reactions (MCRs) : Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which improves atom economy and reduces waste. scholarsresearchlibrary.com

The table below summarizes a green synthetic approach for xanthenone derivatives that highlights these principles.

| Catalyst | Reactants | Conditions | Solvent | Yield | Reference |

| TiO2-CNTs | Dimedone, Aromatic Aldehydes, 3,4-Methylenedioxyphenol | 80 °C, 60-90 min | Water | 92-98% | nih.govresearchgate.net |

| Sulfonated Fructose | Benzaldehyde, 2-Naphthol, Dimedone | Reflux | Water-Ethanol | High | amazonaws.com |

| P(4-VPH)HSO4 | Aldehyde, 2-Naphthol | Room Temp, 20 min | Solvent-free (Ultrasound) | 87-97% | nih.gov |

| CuFe2O4 nanoparticles | 2-Substituted Benzaldehyde, Phenol | 80 °C, 10 h | DMF | High | conicet.gov.ar |

These methodologies demonstrate a clear trend towards more sustainable and efficient synthesis in the field of xanthenone chemistry. conicet.gov.ar

Elucidation of Intricate Structural and Electronic Properties of 1,4 Dimethylxanthen 9 One Via Advanced Spectroscopic Analyses

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and investigation of conformational dynamics of organic molecules like 1,4-Dimethylxanthen-9-one in solution. The increased sensitivity and spectral resolution offered by high-field instruments (e.g., 500 MHz and above) are critical for resolving complex spin systems and detecting subtle nuclear interactions. frontiersin.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary framework for structural assignment. In this compound, the aromatic protons and carbons exhibit distinct chemical shifts influenced by the electron-withdrawing carbonyl group and the electron-donating methyl groups. The methyl protons typically appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks within the aromatic rings.

HSQC spectra correlate directly bonded proton-carbon pairs, allowing for the definitive assignment of carbon signals based on their attached protons.

For xanthene derivatives, NMR can also probe conformational dynamics. vanderbilt.edu While the central xanthenone ring is largely planar and rigid, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing insights into the preferred orientation of substituents and any subtle deviations from planarity. In related 9,9-dimethylxanthene (B1361183) systems, NMR has been used to study the dynamics of substituent rotation and molecular flexing. researchgate.netacs.org

Table 1: Representative NMR Spectroscopic Data for Xanthene Derivatives (Note: Specific data for this compound is not publicly available. This table presents typical chemical shift ranges for related xanthenone structures for illustrative purposes.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (Typical) | Notes |

| ¹H (Aromatic) | 7.0 - 8.2 | d, t, dd, m | Position is highly dependent on substitution and proximity to the carbonyl group. |

| ¹H (Methyl) | 2.2 - 2.8 | s | Sharp singlet indicating free rotation. |

| ¹³C (C=O) | 175 - 185 | - | Quaternary carbon, typically observed in the far downfield region. |

| ¹³C (Aromatic) | 115 - 160 | - | Includes both protonated and quaternary carbons. |

| ¹³C (Methyl) | 15 - 25 | - | Appears in the upfield aliphatic region. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govcam.ac.ukijcrt.org For this compound, a single-crystal X-ray diffraction analysis would provide accurate data on bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. The analysis would confirm the planarity of the central xanthenone system and the spatial orientation of the methyl groups.

A key aspect of crystallographic studies is the elucidation of intermolecular interactions, which govern how molecules pack in a crystal lattice and influence the material's bulk properties. researchgate.net For aromatic systems like xanthenones, non-covalent interactions such as π-π stacking are paramount. rsc.org In the solid state, molecules of this compound would likely arrange to maximize favorable π-π interactions between the electron-rich aromatic rings of adjacent molecules. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined.

Furthermore, weak C-H···π and C-H···O interactions may also play a role in stabilizing the crystal packing. researchgate.net The methyl hydrogens or aromatic C-H bonds can act as weak donors, interacting with the π-system or the carbonyl oxygen of a neighboring molecule. Studies on related xanthene structures have shown that intermolecular forces dictate the crystal packing, which in turn affects photophysical properties like room-temperature phosphorescence. rsc.org

Table 2: Illustrative Crystallographic Data Parameters for a Molecular Crystal (Note: This is a generalized table as specific crystal structure data for this compound is not publicly available.)

| Parameter | Description | Typical Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths and angles of the unit cell axes. | The size and shape of the repeating crystal unit. |

| Z | Number of molecules per unit cell | Provides information on molecular packing density. |

| Bond Lengths (Å) | e.g., C=O, C-C, C-O | Precise distances between bonded atoms. |

| Bond Angles (°) | e.g., C-O-C, C-C=O | Angles formed by three connected atoms. |

| Intermolecular Distances (Å) | e.g., π-π stacking distance | Reveals proximity of non-bonded atoms between adjacent molecules. rsc.org |

Advanced Mass Spectrometry Techniques for Mechanistic Studies of Fragmentation

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS), are vital for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways under ionization. rsc.org

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₅H₁₂O₂) with a high degree of confidence. Electron ionization (EI) is a common technique used in GC-MS that induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

The fragmentation of this compound would likely proceed through characteristic pathways for aromatic ketones:

Loss of CO: A primary fragmentation step for many aromatic ketones is the expulsion of a neutral carbon monoxide molecule (28 Da) from the molecular ion [M]⁺•, leading to a prominent [M-28]⁺• ion.

Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in an [M-15]⁺ ion. This ion would be stabilized by the aromatic system.

Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, fragmentation of the central heterocyclic ring could occur under high energy conditions.

By analyzing the masses and relative abundances of these and other fragment ions, a detailed mechanistic picture of the molecule's gas-phase ion chemistry can be constructed.

Table 3: Predicted Major Fragmentation Ions for this compound in EI-MS

| Ion | m/z (Calculated) | Proposed Identity | Notes |

| [M]⁺• | 224.08 | Molecular Ion | Represents the intact molecule with one electron removed. |

| [M-CH₃]⁺ | 209.06 | [C₁₄H₉O₂]⁺ | Loss of a methyl radical. |

| [M-CO]⁺• | 196.09 | [C₁₄H₁₂O]⁺• | Loss of a neutral carbon monoxide molecule. |

| [M-CO-CH₃]⁺ | 181.07 | [C₁₃H₉O]⁺ | Subsequent loss of a methyl radical after CO loss. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Studies

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1640-1680 cm⁻¹. The exact position is sensitive to the electronic environment and conjugation within the tricyclic system. Other key bands include:

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage in the xanthene ring, usually found in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹, which are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic backbone. mt.com

Hydrogen Bonding and Tautomerism: For the parent compound this compound, significant intermolecular hydrogen bonding is not expected due to the absence of hydrogen bond donors (like -OH or -NH). libretexts.orglibretexts.org Similarly, keto-enol tautomerism is highly unlikely as it would require the disruption of the aromaticity of one of the benzene (B151609) rings, which is energetically unfavorable. researchgate.netnih.govmdpi.com However, these spectroscopic techniques would be critical for studying derivatives of this compound that incorporate hydroxyl or amino groups, where hydrogen bonding and potential tautomeric equilibria could be readily investigated by analyzing shifts in the C=O and O-H/N-H stretching frequencies.

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR / Raman | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | FT-IR / Raman | 2980 - 2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | FT-IR | 1680 - 1640 | Strong |

| Aromatic C=C Stretch | FT-IR / Raman | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | FT-IR | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretch | Raman | 1100 - 1050 | Strong |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules, which are non-superimposable on their mirror images. wikipedia.orgslideshare.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. trygvehelgaker.no

The parent molecule, this compound, is achiral and therefore does not exhibit a CD or ORD signal. However, these techniques are exceptionally powerful for analyzing chiral derivatives of the xanthenone scaffold. Chirality could be introduced by:

Attaching a chiral substituent to the xanthenone core.

Creating a situation of atropisomerism (hindered rotation around a single bond), if bulky substituents were placed at appropriate positions to restrict free rotation and create stable, non-interconverting enantiomers.

For such a chiral derivative, the CD spectrum would show characteristic positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophoric xanthenone system. mdpi.comresearchgate.netnih.gov The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration (the precise 3D arrangement) of the chiral centers or the chiral axis. By comparing experimentally measured CD spectra with those predicted by quantum-chemical calculations, the absolute configuration of a new chiral xanthenone derivative can be unambiguously determined. rsc.orgunige.ch

Computational and Theoretical Investigations of 1,4 Dimethylxanthen 9 One and Its Reactivity

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.govwikipedia.org It is a widely used tool in computational chemistry to predict a variety of molecular properties from the ground state electron density. scispace.com DFT calculations can provide valuable information about the electronic properties, thermodynamic stability, and spectroscopic characteristics of a molecule like 1,4-Dimethylxanthen-9-one.

In principle, DFT calculations for this compound would involve determining the electron density that minimizes the total energy of the molecule. From this, a range of properties can be derived:

Electronic Structure: This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org

Molecular Stability: DFT can be used to calculate thermodynamic parameters such as the enthalpy of formation and Gibbs free energy, which are indicators of the molecule's stability.

Spectroscopic Parameters: DFT can predict various spectroscopic data, including infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. acs.org Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic excitation energies and UV-Vis spectra. rsc.org

Table 1: Hypothetical DFT-Predicted Parameters for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

| Calculated IR Frequency (C=O stretch) | 1650 cm-1 | Corresponds to the carbonyl group vibration |

Molecular Dynamics (MD) Simulations of Solvent Effects and Conformational Preferences

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying conformational changes and the influence of the environment, such as a solvent, on molecular behavior. mdpi.com

For this compound, MD simulations could provide insights into:

Conformational Preferences: The xanthene ring system is largely planar, but the methyl groups can influence its flexibility and interactions with other molecules. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. mdpi.com

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations can explicitly model the interactions between this compound and solvent molecules, revealing how the solvent affects its conformation and dynamics. mdpi.com For example, a study on the related molecule xanthione used MD simulations with explicit solvent molecules to understand how polarity affects its electronic properties. mdpi.com

While no specific MD studies on this compound were found, research on other peptides and small molecules demonstrates that MD can reveal folding intermediates and characterize folding pathways. americanpeptidesociety.org These simulations can also be used to understand how a molecule responds to perturbations, such as the binding of a ligand or a change in temperature. nih.govnih.gov

Table 2: Potential Insights from MD Simulations of this compound (Note: This table is illustrative and does not represent actual simulation data.)

| Simulation Aspect | Information Gained | Example Application |

|---|---|---|

| Conformational Sampling in Vacuum | Identification of low-energy conformers and rotational barriers of methyl groups. | Understanding the intrinsic flexibility of the molecule. |

| Solvation in Water vs. Toluene | Analysis of solvent shell structure, hydrogen bonding interactions, and their effect on molecular conformation. | Predicting solubility and behavior in polar vs. non-polar environments. |

| Temperature-Dependent Dynamics | Observation of changes in conformational flexibility and intermolecular interactions with increasing temperature. | Assessing the stability of different conformations at various temperatures. |

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions. nih.gov These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. chemrxiv.orgzenodo.org A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ims.ac.jp

A quantum chemical investigation of the reactivity of this compound could involve:

Mapping Reaction Pathways: For a given reaction, such as an oxidation or reduction of the xanthenone core, quantum chemical calculations can trace the minimum energy path from reactants to products.

Locating Transition States: Various algorithms can be used to find the exact geometry and energy of the transition state for each elementary step in a reaction mechanism. ims.ac.jp The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Kinetic Analysis: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants. nih.gov

Although specific reaction pathways for this compound have not been detailed in the available literature, quantum chemical studies have been extensively applied to understand the mechanisms of a wide range of chemical and enzymatic reactions. nih.govresearchgate.net For instance, DFT has been used to study the mechanism of dehydrogenation reactions catalyzed by frustrated Lewis pairs derived from dimethylxanthene. cardiff.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. longdom.orgignited.in These models are widely used in drug discovery and materials science to predict the behavior of new compounds without the need for extensive experimental testing. creative-biostructure.com

The development of a QSAR or QSPR model for a series of xanthenone derivatives, including this compound, would typically involve:

Data Set Compilation: A set of molecules with known activities or properties (e.g., inhibitory concentrations, boiling points) is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity or property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

No specific QSAR or QSPR studies featuring this compound were identified in the literature search. However, the general approach has been applied to various classes of organic compounds to design novel inhibitors for therapeutic targets or to predict physicochemical properties. researchgate.netnih.gov

Table 3: Illustrative Descriptors for a QSAR/QSPR Model of Xanthenone Derivatives (Note: This table is illustrative and does not represent an actual model.)

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial charge on the carbonyl oxygen | Ability to act as a hydrogen bond acceptor |

| Steric | Molecular volume | The size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |

| Topological | Wiener index | Molecular branching and connectivity |

Mechanistic Studies of Chemical Transformations Involving 1,4 Dimethylxanthen 9 One

Kinetics and Thermodynamics of Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic rings of the xanthen-9-one scaffold are susceptible to electrophilic substitution. The rate and regioselectivity of these reactions are influenced by the electronic properties of the existing substituents and the nature of the electrophile. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as a Wheland intermediate, followed by the rapid deprotonation to restore aromaticity. researchgate.netscispace.comrahacollege.co.inresearchgate.net The first step is typically the rate-determining step as it involves the disruption of the aromatic system. researchgate.net

While specific kinetic and thermodynamic data for 1,4-Dimethylxanthen-9-one are not extensively documented, the reactivity can be inferred from studies on related structures. For instance, the synthesis of chloro-substituted hydroxyxanthones is achieved through electrophilic substitution, where the hydroxyl groups activate the ring towards substitution. ichem.md In the case of this compound, the methyl groups are electron-donating and would activate the aromatic ring they are attached to, directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is electron-withdrawing and deactivates the other aromatic ring.

Nucleophilic aromatic substitution on the xanthen-9-one core is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. ichem.md The reaction typically proceeds via an addition-elimination mechanism. Studies on the synthesis of xanthenone derivatives through methods like the Ullmann condensation, which involves a nucleophilic substitution step, provide indirect evidence for this type of reactivity within the broader class of xanthones. up.ptresearchgate.net

Photochemical Reactivity and Energy Transfer Processes

The photochemical behavior of xanthen-9-one derivatives is a subject of significant interest due to their applications as photosensitizers and in photodynamic therapy. scispace.comnih.govdtic.mil The core structure possesses a carbonyl chromophore and extended π-system, which are responsible for its photophysical properties.

Upon absorption of light, xanthen-9-one derivatives can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. For example, 2,3-dimethoxy-9H-xanthen-9-one exhibits a triplet energy of 79.3 kcal/mol and its triplet state can be quenched by various molecules. researchtrends.net In the presence of suitable quenchers, energy or electron transfer can occur. Studies on various xanthone (B1684191) derivatives have shown that they can prevent photosensitized DNA damage by quenching the triplet excited state of riboflavin (B1680620) through an electron transfer mechanism. nih.gov

The photochemical reactivity is also influenced by the solvent environment. acs.org Furthermore, certain derivatives, like xanthene-9-carboxylic acid, can undergo photochemical reactions such as decarbonylation upon irradiation with visible light, highlighting the diverse reaction pathways available to this class of compounds.

Below is a table summarizing the photophysical properties of some xanthen-9-one derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Triplet Energy (kcal/mol) | Reference |

| 2,3-dimethoxy-9H-xanthen-9-one | 380 | 630 (phosphorescence) | 79.3 | researchtrends.net |

| Triarylamine-substituted 9H-xanthen-9-one | 350-400 | 483-532 (fluorescence) | - | researchgate.net |

Catalytic Activity and Coordination Chemistry as a Ligand

While this compound itself is not a typical ligand for transition metal catalysis, the broader xanthene scaffold is a cornerstone in the design of high-performance ligands. The most notable examples are phosphine (B1218219) derivatives like Xantphos (B1684198) (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), which are prized for their large bite angles and the rigidity of the xanthene backbone. uni.wroc.plnih.gov These features have a profound impact on the stability and reactivity of metal complexes, leading to highly active and selective catalysts for a variety of reactions, including cross-coupling and hydroformylation. uni.wroc.plnih.gov

The coordination chemistry of xanthene-based ligands has been extensively studied with various transition metals, including copper(I) and silver(I). researchgate.net The geometry of the resulting complexes is heavily influenced by the steric and electronic properties of the substituents on the xanthene framework. For instance, nickel complexes of Xantphos have been synthesized and shown to be competent catalysts in cross-coupling and cycloaddition reactions. nih.gov The catalytic activity can be modulated by the presence of co-ligands or additives. nih.gov While direct studies on the catalytic applications of this compound are lacking, the xanthenone core can be incorporated into larger molecular structures to serve as a platform for catalytic systems or as a component of a multidentate ligand. kisti.re.krscispace.comnih.gov

Redox Chemistry and Electrochemical Behavior

The redox properties of the xanthen-9-one scaffold are of fundamental importance to its biological activity and its application in electronic materials. The electron-withdrawing nature of the carbonyl group gives the xanthen-9-one core a high electron affinity. researchgate.net The redox behavior can be readily tuned by the introduction of substituents on the aromatic rings.

Cyclic voltammetry studies on 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives have shown that the presence of electron-donating groups on the 9-aryl substituent lowers the biological oxidation potential, thereby enhancing the compound's reducing power and antioxidant potency. irb.hr This suggests that the redox properties of this compound would be influenced by its two electron-donating methyl groups.

In a study of triarylamines based on the 9H-xanthen-9-one core, the ionization potentials and electron affinities were determined electrochemically. These parameters are crucial for understanding the charge-transporting properties of these materials in applications like organic light-emitting diodes (OLEDs). researchgate.net The electrochemical behavior of these donor-acceptor molecules is significantly influenced by the nature of the peripheral amine groups attached to the xanthone core. researchgate.net

The following table presents electrochemical data for some triarylamine-substituted 9H-xanthen-9-one derivatives.

| Peripheral Amine | Ionization Potential (eV) | Electron Affinity (eV) | Optical Band Gap (eV) | Reference |

| Diphenylamine | 5.686 | 2.776 | 2.75 | researchgate.net |

| Di(1-naphthyl)amine | 5.332 | 2.705 | 2.52 | researchgate.net |

| Di(p-methoxyphenyl)amine | 5.568 | 2.754 | 2.65 | researchgate.net |

These findings underscore the rich redox chemistry of the xanthenone scaffold, which can be modulated through synthetic modifications to suit various applications. uni-regensburg.denih.govrsc.org

Non Biological Chemical and Materials Science Applications of 1,4 Dimethylxanthen 9 One

Applications in Supramolecular Chemistry and Host-Guest Complexation

Specific research on the application of 1,4-Dimethylxanthen-9-one in supramolecular chemistry and host-guest complexation has not been identified. However, the foundational xanthene structure is a valuable building block in this field. The concept of supramolecular chemistry, which involves non-covalent interactions to form larger, organized structures, often utilizes rigid scaffolds like xanthene. researchgate.netmdpi.com

For example, the Rebek group synthesized U-shaped molecular clefts using 2,7-di-tert-alkyl-9,9-dimethylxanthene-4,5-dicarboxylic acids. ijacskros.com By condensing two of these diacid units with various spacers, they created large host structures capable of complexing with sizable guest molecules like DABCO and quinoxaline-2,3-dione. ijacskros.com This work underscores the utility of the 9,9-dimethylxanthene (B1361183) unit in constructing complex hosts for molecular recognition, a central theme in supramolecular chemistry. ijacskros.com Although this does not directly involve the 1,4-dimethyl isomer, it demonstrates the principle and potential of the core structure in creating tailored molecular receptors. researchgate.netijacskros.com

Role as Precursors in Polymer Science and Advanced Materials

While there is no direct evidence of this compound being used as a precursor in polymer science, related xanthone (B1684191) and xanthene derivatives have been explored for creating advanced materials. The unique chemical structure of xanthones is considered potentially useful for incorporation into polymers to impart specific optical or electronic properties. smolecule.com

Zirconium complexes featuring a rigid, dianionic pincer ligand derived from 4,5-bis(2,4,6-triisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene have been synthesized and shown to be active for ethylene (B1197577) polymerization. mcmaster.ca These catalysts produce polymers with high molecular weights. mcmaster.ca In a different approach, metallosupramolecular polymers (MSPs) have been used as templates to synthesize poly[n]catenanes, which are molecules composed of interlocked rings. nih.gov These studies, while not using this compound, show the versatility of the broader dimethylxanthene scaffold in creating complex polymeric architectures and functional materials. mcmaster.canih.gov

Utilization in Catalysis: Organocatalysis and Metal-Organic Frameworks

There are no available studies on the use of this compound in catalysis. The most relevant research in this area involves a related but structurally distinct compound, Xantphos (B1684198) . Xantphos is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, an organophosphorus compound that lacks the C9-ketone group and is widely used as a bidentate phosphine (B1218219) ligand in transition-metal catalysis. chemicalbook.compharmaffiliates.com

Xantphos is noted for its particularly wide "bite angle," which makes it effective in various catalytic reactions, including palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira), hydroformylation, and carbonylation. chemicalbook.compharmaffiliates.comsigmaaldrich.com It is a ligand that coordinates to a metal center (e.g., palladium, rhodium, copper, gold), influencing the metal's catalytic activity and selectivity, rather than acting as an organocatalyst itself. chemicalbook.comsigmaaldrich.com

Additionally, a frustrated Lewis pair (FLP) based on a preorganized dimethylxanthene backbone has been shown to catalyze the dehydrogenation of ammonia- and amine-boranes, which is relevant to hydrogen storage and the synthesis of novel polymeric materials. acs.org These examples highlight the role of the 9,9-dimethylxanthene scaffold in ligand design for catalysis, a field where this compound has not yet been reported to participate.

Table 2: Catalytic Applications of Xantphos (A Dimethylxanthene Derivative)

| Catalytic Reaction | Metal | Role of Xantphos | Reference |

|---|---|---|---|

| Hydroformylation | Rhodium | Bidentate Ligand | pharmaffiliates.com |

| Cross-Coupling (e.g., C-N) | Palladium | Bidentate Ligand | chemicalbook.com |

| Alkylation of Methylene Compounds | Ruthenium | Bidentate Ligand | chemicalbook.com |

| Dehydrogenative Borylation | Rhodium | Bidentate Ligand | chemicalbook.com |

Antifouling Properties in Materials Science

Direct research assessing the antifouling properties of this compound is not available in the reviewed literature. However, the antifouling potential of the broader xanthone class has been investigated as part of an effort to find environmentally friendly alternatives to toxic biocides used in marine coatings. nih.govresearchgate.net

In one study, a library of 19 synthetic xanthones was screened for anti-settlement activity against the larvae of the mussel Mytilus galloprovincialis. nih.gov Several hydroxylated xanthones demonstrated significant activity. nih.gov For example, 4-hydroxyxanthone (B82211) and 1,2-dihydroxyxanthone were found to inhibit acetylcholinesterase, an enzyme involved in adhesive processes, which may contribute to their antifouling effect. nih.gov Six of the tested xanthones showed effective anti-settlement activity with low toxicity. nih.gov Although this provides a proof-of-concept for the xanthone scaffold as a source of antifouling agents, the specific contribution of a 1,4-dimethyl substitution pattern remains unstudied. nih.gov

Table 3: Antifouling Activity of Selected Synthetic Xanthones Against M. galloprovincialis

| Compound | EC₅₀ (µM) | LC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-hydroxyxanthone (4) | 28.60 | >500 | nih.gov |

| 1,2-dihydroxyxanthone (5) | 11.22 | >500 | nih.gov |

| 3,4-dihydroxyxanthone (7) | 3.53 | >500 | nih.gov |

| Compound 10 * | 18.00 | >500 | nih.gov |

| Compound 15 | 10.99 | >500 | nih.gov |

| Compound 17 | 22.91 | >500 | nih.gov |

*Compound 10: 4-dihydro-12-hydroxy-2,2-dimethyl-2H,6H-pyrano [3,2-b]xanthone

Molecular Interactions of 1,4 Dimethylxanthen 9 One with Biological Macromolecules in Vitro and in Silico

Enzymatic Inhibition Mechanisms: Kinetic and Biophysical Characterization

The inhibitory effects of xanthone (B1684191) derivatives have been explored against several enzymes, including those relevant to metabolic disorders and neurodegenerative diseases.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgmdpi.com While direct kinetic studies on 1,4-Dimethylxanthen-9-one are not extensively detailed in the provided results, the general class of xanthones has been investigated. The mechanism of inhibition by related compounds often involves binding to the active site of the enzyme, thereby preventing acetylcholine from being hydrolyzed. journalejmp.comresearchgate.netgjpb.de The inhibition can be competitive, non-competitive, or mixed, depending on the specific inhibitor and its binding mode. journalejmp.comgjpb.de

α-Glucosidase: α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. researchgate.netnih.gov Studies on various heterocyclic compounds have demonstrated different modes of α-glucosidase inhibition, including competitive, non-competitive, and un-competitive mechanisms. researchgate.netplos.org For instance, kinetic analyses using Lineweaver-Burk plots have been employed to determine the mode of inhibition for various compounds. researchgate.netresearchgate.nete-nps.or.kr

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. mdpi.comresearchgate.net It is a significant target in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov Aromatase inhibitors are classified as either steroidal (Type I) or non-steroidal (Type II). mdpi.com Type I inhibitors bind irreversibly to the enzyme, while Type II inhibitors bind reversibly and competitively. mdpi.com The interaction often involves the inhibitor's nitrogen-containing moiety coordinating with the heme iron atom in the enzyme's active site. mdpi.com

DNA/RNA Binding Studies: Intercalation, Groove Binding, and Structural Perturbations

The interaction of small molecules with DNA and RNA can significantly impact cellular processes. The planar aromatic structure of the xanthene core suggests a potential for intercalation between the base pairs of nucleic acids. nih.gov

Studies on related xanthene derivatives have shown that these compounds can bind to DNA, likely through intercalation. nih.gov This mode of binding involves the insertion of the planar molecule between the stacked base pairs of the DNA double helix. This interaction can be stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. nih.gov The substituents on the xanthene core can further influence the binding affinity and specificity. For instance, groups capable of hydrogen bonding can interact with the DNA backbone or the edges of the base pairs in the major or minor grooves. nih.gov

The binding of a molecule to DNA can be investigated using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements. researchgate.netmdpi.com Changes in the viscosity of a DNA solution upon addition of a compound can indicate an intercalative binding mode. mdpi.com Furthermore, computational methods can provide insights into the specific interactions at the molecular level. mdpi.com While specific studies on this compound's interaction with DNA and RNA are not detailed, the general properties of the xanthene scaffold suggest that such interactions are plausible and warrant further investigation. The potential for base-pair swapping, an intermolecular intercalation, has also been observed in RNA-DNA hybrids, highlighting the complex ways small molecules can perturb nucleic acid structures. nih.gov

Protein-Ligand Binding Studies: Molecular Docking and Molecular Dynamics Simulations for Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a protein. nih.govscispace.comnih.govmdpi.com These methods provide valuable insights into the binding mode, affinity, and stability of the protein-ligand complex, which are crucial for drug discovery and understanding biological mechanisms. mdpi.comnih.govchemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov For this compound, docking studies would likely explore its interactions with the amino acid residues lining the binding pockets of target enzymes like AChE, α-glucosidase, or aromatase. The xanthene core could engage in hydrophobic and van der Waals interactions, while the carbonyl group and any other functional groups could form hydrogen bonds with the protein. scispace.com

These computational approaches have been widely used to study the interactions of various ligands with their protein targets, aiding in the rational design of more potent and selective inhibitors. nih.govpeerj.com

Antioxidant Mechanisms: Radical Scavenging and Metal Chelation (In Vitro Biochemical Assays)

The antioxidant properties of chemical compounds are often evaluated through their ability to scavenge free radicals and chelate transition metal ions, which can catalyze oxidative reactions.

Radical Scavenging: Free radicals are highly reactive species that can cause damage to biological molecules. nih.gov Antioxidants can neutralize these radicals by donating a hydrogen atom or an electron. nih.govnih.gov Common in vitro assays to assess radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays. nih.govmdpi.com In these assays, the ability of a compound to reduce the stable radical results in a color change that can be measured spectrophotometrically. nih.govmdpi.com Phenolic compounds, which are structurally related to the xanthene core, are well-known for their radical scavenging abilities due to the presence of hydroxyl groups that can readily donate a hydrogen atom. scienceopen.com While this compound itself lacks hydroxyl groups, its extended aromatic system might still contribute to some radical scavenging activity.

Metal Chelation: Transition metals like iron and copper can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. nih.gov Compounds that can chelate these metal ions can prevent this reaction from occurring, thereby exhibiting antioxidant activity. Metal chelation ability is often assessed by measuring the compound's ability to interfere with the formation of a colored metal-ligand complex. For instance, the ability to chelate Fe²⁺ can be determined using the ferrozine (B1204870) assay. nih.gov The carbonyl group and the oxygen atom in the xanthene ring of this compound could potentially participate in the chelation of metal ions.

Investigation of Molecular Pathways at the Cellular Level (excluding efficacy/toxicity in living organisms)

Understanding how a compound affects molecular pathways within a cell provides a deeper insight into its biological activity. While avoiding in vivo data, in vitro cellular assays can reveal the modulation of specific signaling pathways.

For instance, the interaction of a compound with cellular targets can trigger a cascade of events that alter gene expression or protein activity. Techniques like Western blotting can be used to measure changes in the levels of specific proteins involved in a particular pathway. researchgate.net For example, if a compound inhibits a specific kinase, the phosphorylation status of its downstream targets would be altered.

Flow cytometry can be used to analyze various cellular parameters, such as the cell cycle distribution or the expression of cell surface markers, which can be indicative of the activation or inhibition of certain pathways. researchgate.net Furthermore, reporter gene assays can be employed to determine if a compound affects the activity of a specific transcription factor.

While direct studies on the molecular pathways affected by this compound are not available in the provided search results, the general approaches mentioned above would be applicable to investigate its cellular effects. Given the enzymatic inhibition and potential DNA binding properties of related compounds, it is plausible that this compound could influence pathways related to cell proliferation, apoptosis, or cellular stress responses.

Environmental Fate and Degradation Pathways of 1,4 Dimethylxanthen 9 One

Photodegradation under Simulated Environmental Conditions

There is no available research specifically investigating the photodegradation of 1,4-Dimethylxanthen-9-one under simulated environmental conditions. While studies have been conducted on other xanthone (B1684191) derivatives, such as 4-hydroxy-4,9-dihydro-4H-xanthen-4-ones, which undergo photoisomerization upon UV irradiation, these findings cannot be directly extrapolated to this compound due to differences in chemical structure. researchgate.net Data on its photochemical reaction kinetics, quantum yield, and the identity of its photolytic transformation products in air, water, or soil are currently absent from scientific literature.

Biodegradation Mechanisms and Identification of Transformation Products

No studies were found that document the biodegradation of this compound by specific microbial consortia or isolates. Research on a different, more complex xanthone derivative designed as a UV filter showed it undergoes partial biodegradation (27%) in a fungal model. tandfonline.com However, there is no information regarding the metabolic or co-metabolic pathways, enzymatic reactions, or the resulting transformation products for this compound in aerobic or anaerobic environments.

Adsorption and Leaching Behavior in Soil and Water Matrices

Specific data on the adsorption and leaching behavior of this compound in soil and water matrices are not available. Key parameters used to predict environmental mobility, such as the soil organic carbon-water partitioning coefficient (Koc) and Freundlich or Langmuir adsorption constants, have not been determined for this compound. Consequently, its potential for transport into groundwater or its persistence in different soil types remains uncharacterized. General principles of chemical sorption in soil are governed by factors like soil organic matter, clay content, and pH, but compound-specific data is required for an accurate assessment. mdpi.com

Advanced Oxidation Processes for Environmental Remediation

There is no published research on the use of Advanced Oxidation Processes (AOPs) for the environmental remediation of this compound. AOPs, which utilize highly reactive species like hydroxyl radicals (•OH) to degrade persistent organic pollutants, have been extensively studied for other contaminants. spartanwatertreatment.comny.gov However, the efficacy, degradation kinetics, and byproducts of treating this compound with common AOP methods such as O3/H2O2, UV/H2O2, or Fenton processes have not been investigated.

Future Research Directions and Perspectives

Innovations in Asymmetric Synthesis of Chiral 1,4-Dimethylxanthen-9-one Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can drastically influence its biological activity. researchgate.net For xanthone (B1684191) derivatives, the "chiral pool strategy," which involves coupling a xanthone core with readily available chiral building blocks like amino acids, has proven highly effective. researchgate.netmdpi.com Future research should focus on adapting these established methodologies to this compound.

Innovations in this area would involve the synthesis of a carboxy-functionalized this compound, which could then serve as a scaffold. This scaffold could be coupled with a diverse library of chiral amines or amino esters using efficient coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known for their high yields and low tendency toward racemization. mdpi.comup.pt The development of such synthetic routes would yield novel, enantiomerically pure derivatives of this compound, opening the door to investigating their enantioselective interactions with biological targets. researchgate.netbohrium.com

Table 1: Potential Chiral Building Blocks for Asymmetric Synthesis

| Chiral Building Block | Type | Potential Application |

|---|---|---|

| (S)-Valinol | Chiral Amino Alcohol | Introduction of a specific stereocenter for biological screening. up.pt |

| (R)- and (S)-Alanine Methyl Ester | Chiral Amino Esters | Creation of enantiomeric pairs to study stereospecific bioactivity. mdpi.com |

| (S)-Leucinol | Chiral Amino Alcohol | Introduction of a bulky, hydrophobic chiral moiety. up.pt |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The xanthen-9-one core is more than just a stable scaffold; it is a reactive entity capable of undergoing remarkable transformations. Research on other natural xanthones has led to the discovery of molecules with unprecedented, complex architectures, such as the caged Garcinia xanthones, which possess an unusual 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. nih.gov These complex structures are thought to arise from a cascade of reactions, including Claisen rearrangements and Diels-Alder reactions. nih.gov

Future investigations should probe the unique reactivity of the 1,4-dimethyl substitution pattern on the xanthene nucleus. It is conceivable that these methyl groups could direct or participate in novel cyclization reactions under specific conditions. Furthermore, biotransformation using endophytic fungi has been shown to convert simple xanthones into new chiral heterocyclic scaffolds. nih.gov Applying similar fungal biotransformation techniques to this compound could yield entirely new, structurally complex, and biologically active metabolites that are inaccessible through traditional synthesis. nih.gov Another avenue is the exploration of base-promoted benzannulation reactions, which have been used to construct polyfunctionalized xanthones from simpler precursors like 3-formylchromones. acs.org

Rational Design of Next-Generation Functional Materials based on the Xanthen-9-one Core

The rigid, planar structure and inherent electronic properties of the xanthen-9-one nucleus make it a privileged scaffold for the development of advanced functional materials. researchgate.net Xanthone derivatives are being explored for applications in organic light-emitting diodes (OLEDs), hole-transport materials (HTMs) for perovskite solar cells, fluorescent sensors, and sustainable coatings. acs.orgmedcraveonline.comrsc.org

The rational design of next-generation materials based on the this compound core is a promising research direction. By functionalizing the xanthone core with electron-donating groups like triarylamines, it is possible to create donor-acceptor molecules with tunable photophysical and electrochemical properties suitable for OLEDs. researchgate.net The incorporation of the this compound unit into larger, spiro-configured architectures, similar to spiro[fluorene-9,9′-xanthene], could lead to new, highly stable, and efficient HTMs. rsc.org The specific substitution pattern of this compound may offer advantages in molecular packing and charge transport efficiency in the solid state.

Table 2: Potential Functional Materials from the this compound Core

| Material Type | Design Strategy | Potential Properties & Applications |

|---|---|---|

| Organic Light-Emitting Diode (OLED) Emitter | Couple with triarylamine donors to form a donor-acceptor structure. researchgate.net | Tunable emission from green to yellow; high thermal stability; application in displays and solid-state lighting. |

| Hole-Transport Material (HTM) | Incorporate into a spiro[fluorene-9,9′-xanthene] (SFX) type core. rsc.org | High hole mobility; suitable HOMO energy levels for efficient charge injection in perovskite solar cells. |

| Fluorescent Sensor | Functionalize with specific binding moieties. | High sensitivity and selectivity for detecting specific ions or molecules; potential use in environmental monitoring. acs.org |

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Xanthone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly accelerating the research and development process. researchgate.net For xanthones, quantitative structure-activity relationship (QSAR) models have been successfully developed to predict anticancer activity and α-glucosidase inhibition. nih.govtandfonline.com

A significant future direction is the application of AI and ML to a virtual library of this compound derivatives. By generating thousands of virtual analogues with different functional groups, ML models can be trained to predict various properties, including:

Biological Activity: Predicting inhibitory concentrations (IC₅₀) against various targets like kinases, cancer cell lines, or enzymes. nih.gov

ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds to prioritize those with drug-like characteristics. nih.gov

Material Properties: Predicting electronic properties like HOMO/LUMO energy levels to screen for promising candidates for OLEDs or solar cells. rsc.org

This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 3: Hypothetical AI/ML Workflow for this compound Research

| Step | Action | AI/ML Tool/Technique | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of 10,000+ derivatives of this compound. | Cheminformatics Software | A diverse set of virtual compounds for screening. |

| 2. Property Prediction | Calculate physicochemical descriptors and predict biological activity and ADMET properties. | QSAR, Deep Learning Models | A ranked list of compounds with high predicted activity and favorable drug-like properties. mdpi.comnih.gov |

| 3. Target Identification | Predict potential protein targets for the highest-ranking virtual hits. | Molecular Docking, Proteochemometric Modeling | Identification of likely biological mechanisms of action to guide experimental validation. frontiersin.org |

Interdisciplinary Approaches in Chemical Biology for Deeper Mechanistic Understanding

Understanding how a molecule exerts its biological effects is crucial for its development as a therapeutic agent. Chemical biology provides the tools to probe these mechanisms at a molecular level. mdpi.comnih.gov For other bioactive xanthones, such as the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA), chemical biology approaches have been pivotal. acs.orgresearchgate.net For instance, azido-analogues of DMXAA were synthesized and used as photoaffinity probes to identify its protein receptors. acs.org

A key future direction for this compound derivatives is the use of similar interdisciplinary strategies. This would involve:

Probe Synthesis: Designing and synthesizing derivatives of this compound that are modified with reporter tags, such as azide (B81097) or alkyne groups for click chemistry, or biotin (B1667282) for affinity purification.

Target Identification: Using these probes in cell lysates or living cells to covalently label and subsequently identify their protein binding partners via mass spectrometry.

Pathway Analysis: Once a target is identified, investigating how the binding of the xanthone derivative modulates its function and downstream signaling pathways, such as the NF-κB or MAPK pathways, which are known to be affected by other xanthones. mdpi.comfrontiersin.org

This approach moves beyond simply observing a biological effect to understanding its precise molecular origin, which is essential for rational drug design and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.